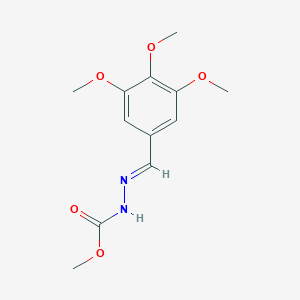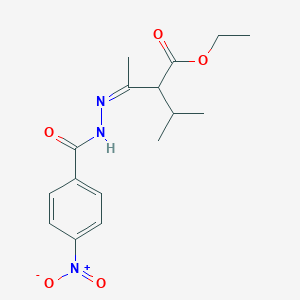
methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O5. It is characterized by the presence of a hydrazinecarboxylate group attached to a benzylidene moiety substituted with three methoxy groups. This compound adopts a trans configuration with respect to the C=N double bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives with reduced C=N bonds.
Substitution: Substituted benzylidene derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxy groups on the benzene ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Ethyl N′- (3,4,5-trimethoxybenzylidene)hydrazinecarboxylate: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-N’- (3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a simple hydrazinecarboxylate group.
Uniqueness
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the benzene ring enhances its reactivity and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O5 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
methyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-16-9-5-8(7-13-14-12(15)19-4)6-10(17-2)11(9)18-3/h5-7H,1-4H3,(H,14,15)/b13-7+ |
Clé InChI |
XGFMIZBLOXKFJS-NTUHNPAUSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ETHOXYPHENYL)-3-{N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B323615.png)

![5-Benzyl-2-{[2-(benzyloxy)benzylidene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323618.png)
![5-Benzyl-4-methyl-2-[(2-naphthylmethylene)amino]-3-thiophenecarboxamide](/img/structure/B323619.png)
![5-benzyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4-methylthiophene-3-carboxamide](/img/structure/B323620.png)
![5-Benzyl-2-{[(5-bromo-2-thienyl)methylene]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B323622.png)
![5-Benzyl-2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323624.png)
![5-Benzyl-2-[(3,4-dimethoxybenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323626.png)


![4-[(2,3-dichlorobenzylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B323632.png)
![2-{[(5-Methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323633.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323635.png)
